methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate
Description
Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate is a furan-based ester derivative characterized by a hydroxyiminomethyl substituent at the 5-position of the furan ring and a methyl ester group at the 3-position. The (Z)-configuration of the hydroxyimino group (–CH=N–OH) introduces stereoelectronic effects, influencing hydrogen-bonding capabilities and reactivity.
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate |
InChI |
InChI=1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2-4,10H,1H3/b8-3- |
InChI Key |
CGWRZJWTMUKLOX-BAQGIRSFSA-N |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C=N\O |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or ether derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate has the following chemical characteristics:
- Molecular Formula : C8H9N2O4
- Molecular Weight : 185.17 g/mol
- IUPAC Name : this compound
This compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions.
1.1. Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the creation of more complex heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.
1.2. Enzyme Inhibition Studies
Research has indicated that the hydroxyimino group present in this compound may exhibit enzyme inhibitory properties. Studies are ongoing to evaluate its efficacy against specific enzymes involved in disease pathways, making it a candidate for drug development .
1.3. Antimicrobial and Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess antimicrobial and anti-inflammatory effects. These properties are being explored to assess its potential as a therapeutic agent in treating infections and inflammatory conditions .
2.1. Case Study on Antimicrobial Activity
A study published in the Pakistan Journal of Biological Sciences evaluated the antimicrobial activity of various derivatives of furan carboxylates, including this compound. The results demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential use as an antimicrobial agent .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
2.2. Case Study on Enzyme Inhibition
In another research project, this compound was tested for its ability to inhibit specific enzymes linked to cancer progression. The findings indicated a moderate inhibition rate, warranting further exploration into its mechanisms and potential as a therapeutic agent .
Industrial Applications
Beyond its laboratory applications, this compound is being investigated for use in developing novel materials with specific electronic properties. The unique structure of this compound allows it to be integrated into polymer matrices, enhancing their functionality for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The furan ring provides a stable scaffold that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The furan-3-carboxylate scaffold is versatile, with substituents at the 5-position dictating physicochemical and biological properties. Key analogues include:
Key Observations:
- Anti-inflammatory Activity: The sesquiterpene-substituted analogue (dimethyloctatrienyl group) exhibits anti-inflammatory properties by inhibiting phospholipase A2, a target in venom neutralization .
- Hydrogen Bonding: The (Z)-hydroxyiminomethyl group in the target compound enables intramolecular hydrogen bonding (e.g., O–H···N), which may stabilize its conformation and enhance solubility in polar solvents.
Physicochemical Properties
- Solubility: The hydroxyiminomethyl group enhances aqueous solubility compared to the trimethylsilyl-substituted analogue.
- Thermal Stability : Silyl groups (e.g., in compound 23) may reduce thermal stability due to steric bulk, whereas the conjugated system in sesquiterpene derivatives improves stability.
Biological Activity
Methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- IUPAC Name : Methyl 5-[(Z)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyimino group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity and disrupting normal cellular processes. This interaction may lead to various biological effects, including cytotoxicity against cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from different research studies:
These studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the furan ring and substituents can significantly affect the biological activity of derivatives. For instance, compounds with additional halogen atoms or functional groups showed enhanced cytotoxic properties . The presence of the hydroxyimino group appears crucial for maintaining the compound's bioactivity.
Detailed Research Findings
- Caspase Activation : In studies involving apoptosis, this compound was found to activate caspases, which are key indicators of programmed cell death. This suggests that the compound induces apoptosis in sensitive cancer cell lines .
- DNA Interaction : Further investigations revealed that this compound could inhibit DNA cleavage by endonucleases, suggesting a potential mechanism where it interacts with genomic DNA, possibly through intercalation .
- Comparative Analysis : When compared to related compounds, this compound demonstrated superior activity against specific cancer cell lines, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
